molecular formula C19H28N4O2 B6903500 N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide

Cat. No.: B6903500
M. Wt: 344.5 g/mol
InChI Key: JJJFDUCEIGQKCI-UHFFFAOYSA-N
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Description

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide is a complex organic compound that features a piperidine ring, an azepane ring, and a carboxamide group

Properties

IUPAC Name

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-23-12-10-14(11-13-23)20-15-6-2-3-7-16(15)22-19(25)17-8-4-5-9-18(24)21-17/h2-3,6-7,14,17,20H,4-5,8-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJFDUCEIGQKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3CCCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions.

    Coupling Reactions: The final step involves coupling the piperidine and azepane rings with the carboxamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, the employment of continuous flow reactors, and the application of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.

    Azepane Derivatives: Compounds featuring the azepane ring, such as azepane and its functionalized derivatives.

Uniqueness

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-7-oxoazepane-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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